molecular formula C6H9N3OS B1174786 (+)-9-Norartemisinin, 9-n-butyl- CAS No. 154698-10-9

(+)-9-Norartemisinin, 9-n-butyl-

カタログ番号: B1174786
CAS番号: 154698-10-9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-9-Norartemisinin, 9-n-butyl- is a semisynthetic derivative of artemisinin, a sesquiterpene lactone renowned for its antimalarial activity. Structural modifications at the 9-position of artemisinin involve the removal of a methyl group (nor modification) and substitution with an n-butyl chain. This alteration aims to enhance pharmacokinetic properties, such as solubility and metabolic stability, while retaining or improving antiparasitic efficacy .

特性

CAS番号

154698-10-9

分子式

C6H9N3OS

同義語

(+)-9-Norartemisinin, 9-n-butyl-

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

2.1 Structural Analogues of Artemisinin

Artemisinin derivatives are typically modified at the C-10 (e.g., artemether, arteether) or C-9 positions. The 9-n-butyl substitution in (+)-9-Norartemisinin distinguishes it from other derivatives:

  • Artemether : Contains a methyl ether group at C-10, improving lipophilicity and oral bioavailability.
  • Dihydroartemisinin : The reduced form of artemisinin, with a hydroxyl group at C-10, often used as a precursor for other derivatives.
2.2 Comparison with n-Butyl-Substituted Compounds
  • n-Butylamine (CAS 109-73-9): A simple primary amine with a linear four-carbon chain. Its high volatility and reactivity contrast with the complex lactone structure of (+)-9-Norartemisinin. However, the n-butyl group in both compounds contributes to hydrophobic interactions, which may influence molecular docking or membrane permeability .
  • Adenine, 9-butyl (NIST): A purine derivative with an n-butyl group at the 9-position. Unlike (+)-9-Norartemisinin, this compound’s biological activity (e.g., enzyme inhibition) depends on the purine scaffold.
2.3 Nor-Modified Compounds
  • 9-Norlignans: Semisynthetic lignans with a removed methyl group, often synthesized via oxidative degradation. While structurally distinct from artemisinin, their preparation methods (e.g., derivatization at the 9-position) parallel strategies used in artemisinin modification .

Data Table: Key Properties of Compared Compounds

Compound CAS Number Substituent Position Key Property Source
(+)-9-Norartemisinin, 9-n-butyl- Not provided C-9 Enhanced lipophilicity (inferred) N/A
n-Butylamine 109-73-9 N/A Volatile, reactive primary amine
Adenine, 9-butyl Not provided 9-position (purine) Alters enzyme binding affinity
9-Norlignans Varies C-9 Semisynthetic, bioactive derivatives

Research Findings and Limitations

  • Pharmacological Implications: The n-butyl group in (+)-9-Norartemisinin may delay hepatic metabolism compared to shorter-chain derivatives, as seen in n-butylamine’s stability . However, excessive lipophilicity could hinder dissolution, a common challenge in antimalarial drug design.
  • Synthetic Challenges: Semisynthetic routes for 9-nor derivatives (e.g., oxidative demethylation) are noted in 9-norlignan synthesis , suggesting analogous methods for (+)-9-Norartemisinin.
  • Knowledge Gaps: Direct data on the target compound’s antimalarial efficacy, toxicity, and pharmacokinetics are absent in the provided evidence. Further studies are needed to validate inferred properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。